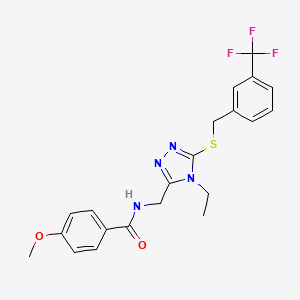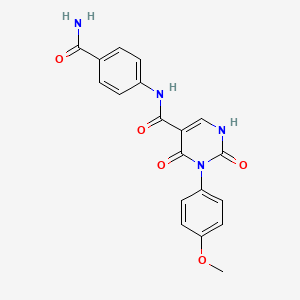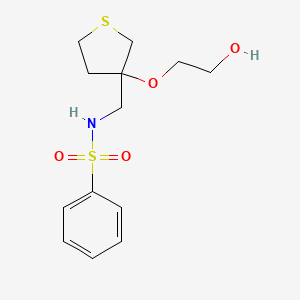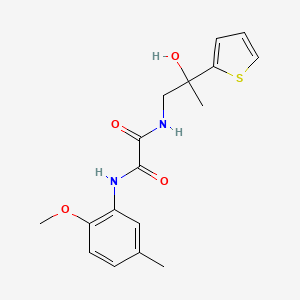
4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one, also known as CPOP, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicine.
科学的研究の応用
Anticancer Applications
Research has identified derivatives of 1,2,4-oxadiazoles, which share structural similarities with the compound , as potential anticancer agents. These compounds have been shown to induce apoptosis in cancer cell lines, including breast and colorectal cancers, by targeting specific cellular mechanisms or proteins such as TIP47, an IGF II receptor binding protein (Zhang et al., 2005). Additionally, studies have revealed that certain oxazole and pyrazoline derivatives exhibit anticancer activity against a panel of 60 cancer cell lines, suggesting the therapeutic potential of these compounds (Katariya et al., 2021).
Antimicrobial Applications
Compounds containing 1,2,4-oxadiazole rings have also been synthesized and tested for their antimicrobial activity. Studies report that these compounds show potent antibacterial and antifungal properties, indicating their potential as molecular templates for developing new antimicrobial agents (Ravula et al., 2016). The efficacy of these compounds against various pathogenic strains highlights their relevance in addressing microbial resistance to pharmaceutical drugs.
Material Science Applications
In the realm of material science, the compound has been implicated in the development of novel materials, such as hole-blocking materials for organic light-emitting diodes (OLEDs). Research focused on bis(1,3,4-oxadiazole) systems, including those with pyridine-containing structures, has demonstrated their utility in improving the efficiency of OLED devices (Wang et al., 2001). These materials serve as effective electron-injection/hole-blocking layers, highlighting the compound's potential in enhancing electronic device performance.
特性
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-25-14-8-6-13(7-9-14)23-11-12(10-17(23)24)19-21-18(22-26-19)15-4-2-3-5-16(15)20/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTJYSXIYRQSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2692848.png)




![(Z)-4-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692857.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692858.png)
![5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2692859.png)



![5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide](/img/structure/B2692866.png)